molecular formula C19H22N2O B8196432 (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B8196432
M. Wt: 294.4 g/mol
InChI Key: HJHMNYMYKJKHGA-QGZVFWFLSA-N
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Description

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a pyridine ring, a benzyl group, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Benzyl Group: The benzyl group is often introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Dihydrooxazole Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce various dihydro derivatives.

Scientific Research Applications

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Material Science: It is used in the development of novel materials with specific electronic properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include neurotransmitter receptors, ion channels, and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.

    2-(6-Benzylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group, which can affect its chemical properties and applications.

    2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)oxazole: Lacks the dihydro component, which can influence its reactivity and stability.

Uniqueness

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both the benzyl and tert-butyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(4S)-2-(6-benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(2,3)17-13-22-18(21-17)16-11-7-10-15(20-16)12-14-8-5-4-6-9-14/h4-11,17H,12-13H2,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHMNYMYKJKHGA-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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